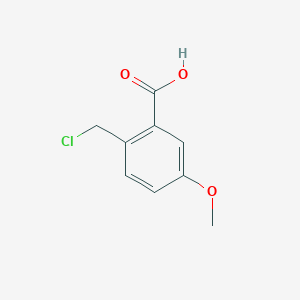

2-(Chloromethyl)-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKZMXRROHTGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284896 | |

| Record name | 2-(Chloromethyl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263286-06-1 | |

| Record name | 2-(Chloromethyl)-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263286-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl 5 Methoxybenzoic Acid and Analogues

Classical Synthetic Approaches to Substituted Benzoic Acids with Chloromethyl Groups

Traditional methods for synthesizing chloromethylated benzoic acids often involve direct electrophilic substitution or the stepwise modification of existing functional groups. These techniques, while foundational, sometimes face challenges regarding regioselectivity and reaction conditions.

Direct chloromethylation, often known as the Blanc reaction, is a classical method for introducing a chloromethyl group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a reactive electrophile, which then attacks the electron-rich aromatic ring.

For the synthesis of 2-(chloromethyl)-5-methoxybenzoic acid, the starting material would be 3-methoxybenzoic acid. nih.govsigmaaldrich.com The regiochemical outcome is dictated by the directing effects of the substituents already present. The methoxy (B1213986) group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. In this case, the positions ortho to the methoxy group (positions 2 and 6) and meta to the carboxylic acid group (position 5 is already substituted) are activated. The reaction would favor substitution at the C2 position, which is ortho to the methoxy group and ortho to the carboxyl group, leading to the desired product. An analogous industrial process involves the reaction of benzene (B151609) with paraformaldehyde and gaseous hydrochloric acid in the presence of anhydrous zinc chloride to produce benzyl (B1604629) chloride. mdpi.com

A similar strategy can be used to synthesize isomers, such as 3-(chloromethyl)benzoic acid, which can be prepared in a one-step synthesis from chlorobenzoyl chloride and paraformaldehyde using a Lewis acid catalyst like zinc chloride or ferric chloride. google.com

Functional group interconversion (FGI) is a strategic approach that involves converting one functional group into another without altering the carbon skeleton. ub.edu This is a powerful tool for synthesizing target molecules that are not readily accessible through direct methods.

Two plausible FGI routes for preparing this compound include:

Side-Chain Chlorination of a Methyl Group: This approach would begin with 2-methyl-5-methoxybenzoic acid. The methyl group can be converted to a chloromethyl group via a free-radical substitution reaction. This is typically achieved by treating the substrate with a chlorinating agent like N-chlorosuccinimide (NCS) or elementary chlorine in the presence of a radical initiator, such as UV light or AIBN (azobisisobutyronitrile). A similar process is used to synthesize 4-(chloromethyl)benzoic acid from 4-methyl-benzoic acid using chlorine and UV light. prepchem.com

Conversion of a Hydroxymethyl Group: An alternative route starts with 2-(hydroxymethyl)-5-methoxybenzoic acid. The benzylic alcohol can be converted to the corresponding benzyl chloride. Standard reagents for this transformation include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or concentrated hydrochloric acid. These reactions typically proceed via an Sₙ2 or Sₙ1 mechanism, depending on the substrate and conditions. vanderbilt.edu

The table below summarizes common reagents used for these key functional group interconversions.

| Transformation | Starting Functional Group | Target Functional Group | Typical Reagents |

| Benzylic Chlorination | Methyl (-CH₃) | Chloromethyl (-CH₂Cl) | Cl₂, UV light; N-Chlorosuccinimide (NCS) |

| Alcohol to Chloride | Hydroxymethyl (-CH₂OH) | Chloromethyl (-CH₂Cl) | SOCl₂, PCl₃, HCl |

| Carboxylic Acid Reduction | Carboxylic Acid (-COOH) | Alcohol (-CH₂OH) | LiAlH₄, B₂H₆ |

| Nitrile Reduction | Nitrile (-CN) | Amine (-CH₂NH₂) | H₂, Pd/C; LiAlH₄ |

This table presents a selection of common functional group interconversions relevant to organic synthesis.

Achieving the correct substitution pattern (regioselectivity) is a critical challenge in aromatic chemistry. The synthesis of this compound requires specific ortho-substitution relative to the carboxyl group.

In standard electrophilic substitutions, the inherent directing effects of the substituents are exploited. For instance, in the synthesis of 4-(chloromethyl)benzoic acid, the starting material is often 4-methylbenzoic acid, where the para-positioning is already established. prepchem.comsigmaaldrich.com Subsequent chlorination of the methyl group does not affect the ring substitution.

For more complex substitution patterns, or when standard methods fail, advanced strategies are required. Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). The carboxylate group can act as a potent DMG. For example, unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the C6 position (ortho to the carboxylate) using s-BuLi/TMEDA at -78°C. organic-chemistry.org This generates a lithiated intermediate that can react with an electrophile to install a new substituent. A subsequent chloromethylation step could then be envisioned. Interestingly, a reversal of regioselectivity is observed when using a different base system (n-BuLi/t-BuOK), leading to substitution at the C3 position. organic-chemistry.org This highlights the tunability of DoM for accessing specific isomers that are difficult to obtain through classical electrophilic substitution.

Novel and Advanced Synthetic Routes

Modern synthetic chemistry has seen the advent of powerful new methods, particularly those involving transition metal catalysis. These routes offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. mdpi.com While direct C-H chloromethylation using transition metals is an emerging field, a more common strategy involves building the aromatic core using a cross-coupling reaction followed by functional group interconversion.

For instance, a Suzuki coupling reaction could be used to join a boronic acid derivative with an aryl halide to construct the substituted benzoic acid skeleton. mdpi.com Subsequent chlorination would then yield the final product.

More direct approaches involve the transition metal-catalyzed C-H activation and functionalization. While many reported methods focus on expensive metals like palladium, more accessible catalysts are being developed. mdpi.com For example, copper-catalyzed benzylic chlorination has been reported, although it can require complex ligand systems. mdpi.com Gold catalysts have also been shown to mediate regioselective transformations, such as the hydroamidation of alkynyl phenylacetamides to form benzazepinones, demonstrating their utility in controlling reaction pathways. nih.gov

| Catalyst Type | Common Metals | Typical Application in Synthesis |

| Cross-Coupling Catalysts | Palladium (Pd), Nickel (Ni) | Suzuki, Heck, Negishi reactions for C-C bond formation |

| C-H Activation Catalysts | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) | Direct functionalization of C-H bonds |

| Lewis Acid/Redox Catalysts | Copper (Cu), Gold (Au), Iron (Fe) | Catalyzing halogenations, cyclizations, and other transformations |

This table provides examples of transition metal catalysts and their applications in advanced organic synthesis.

The synthesis of chloromethyl-methoxy-benzoic acid fundamentally relies on substitution reactions. As discussed (2.1.1), the key step is often an electrophilic aromatic substitution where the chloromethylating agent acts as the electrophile. The reactivity of the aromatic ring is enhanced by the electron-donating methoxy group and tempered by the electron-withdrawing carboxylic acid. The success of the reaction depends on finding conditions that are vigorous enough to overcome the deactivating effect of the carboxyl group but mild enough to prevent side reactions. The use of specific chlorinating agents, such as N-chlorosuccinimide (NCS) in the presence of an activator, can provide a source of electrophilic chlorine for substitution on the aromatic ring itself, as seen in the synthesis of related compounds like methyl 4-acetamido-5-chloro-2-methoxybenzoate. chemicalbook.comnih.gov

Nucleophilic substitution is primarily relevant in the functional group interconversion pathways. The conversion of a 2-(hydroxymethyl) group to a 2-(chloromethyl) group is a classic example of nucleophilic substitution at a benzylic carbon. The hydroxyl group is first protonated or activated (e.g., by SOCl₂) to form a good leaving group (like water or a chlorosulfite ester). A nucleophile, chloride (Cl⁻), then attacks the electrophilic carbon, displacing the leaving group to form the final product. This reaction is a critical tool for installing the chloromethyl functionality from a more accessible alcohol precursor. nih.gov

Reductive and Oxidative Methodologies in Carboxylic Acid Synthesis

The formation of the carboxylic acid group on an aromatic ring is fundamentally an oxidative process. Consequently, reductive methodologies are not typically employed for the direct synthesis of the benzoic acid moiety itself. The primary strategies involve the oxidation of a precursor molecule where the carbon atom of the future carboxyl group is in a lower oxidation state.

Common oxidative approaches applicable to the synthesis of benzoic acid analogues include:

Oxidation of Alkylarenes: A widely used industrial method is the catalytic oxidation of a methyl group on the benzene ring. For a precursor to this compound, one could envision the oxidation of a suitably substituted toluene (B28343) derivative. These reactions are typically carried out using strong oxidizing agents or, more commonly in industrial settings, with air or pure oxygen in the presence of metal catalysts. alfa-chemistry.com Catalytic systems often involve salts of cobalt or manganese, which facilitate the reaction under elevated temperature and pressure. globallcadataaccess.orggoogle.commdpi.com For example, the Amoco process oxidizes p-xylene (B151628) to terephthalic acid using a cobalt-manganese-bromine catalyst system. mdpi.com A similar strategy could be applied to a toluene derivative bearing a methoxy group and a precursor to the chloromethyl group.

Oxidation of Benzylic Alcohols or Aldehydes: On a laboratory scale, the carboxylic acid can be obtained by oxidizing a corresponding benzyl alcohol or benzaldehyde. researchgate.net Reagents such as potassium permanganate (B83412) (KMnO₄) in alkaline solution are effective for this transformation. alfa-chemistry.comresearchgate.net For instance, 4-methoxybenzyl alcohol can be oxidized to 4-methoxybenzaldehyde, which can be further oxidized to p-anisic acid. mdpi.comnih.gov An indirect electrochemical oxidation using a mediator like the Ce(III)/Ce(IV) redox couple has also been demonstrated for converting p-methoxytoluene to p-methoxybenzaldehyde. cecri.res.in

A plausible oxidative route to a related compound is summarized below:

| Starting Material | Oxidant/Catalyst | Product | Reference |

| Toluene | Air / Co(OAc)₂ | Benzoic Acid | alfa-chemistry.com |

| p-Methoxytoluene | Air / Co(II)-NHPI | p-Anisic Acid | mdpi.com |

| Benzaldehyde | Alkaline KMnO₄ | Benzoic Acid | researchgate.net |

| Phenylmethanol | Alkaline KMnO₄ | Benzoic Acid |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound aims to reduce the environmental impact by improving efficiency, reducing waste, and using safer materials. A key reaction in its synthesis is the chloromethylation of a benzoic acid precursor, a reaction class that has been a significant focus for green improvements.

A likely synthetic pathway involves the chloromethylation of 4-methoxybenzoic acid via an electrophilic aromatic substitution, such as the Blanc-Quelet reaction. wikipedia.orgwikipedia.org This reaction typically uses formaldehyde and hydrogen chloride, often with a Lewis acid catalyst. wikipedia.orgorganicreactions.org

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. mdpi.com

For the chloromethylation of 4-methoxybenzoic acid with formaldehyde and hydrogen chloride: C₈H₈O₃ + CH₂O + HCl → C₉H₉ClO₃ + H₂O

The theoretical atom economy can be calculated as follows:

| Compound | Formula | Molar Mass ( g/mol ) |

| Reactants | ||

| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 |

| Formaldehyde | CH₂O | 30.03 |

| Hydrogen Chloride | HCl | 36.46 |

| Total Reactant Mass | 218.64 | |

| Products | ||

| This compound | C₉H₉ClO₃ | 200.62 |

| Water | H₂O | 18.02 |

| Desired Product Mass | 200.62 |

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Percent Atom Economy = (200.62 / 218.64) x 100 ≈ 91.8%

This high theoretical atom economy indicates that the reaction is efficient in principle, with water being the only byproduct. Similarly, the synthesis of benzoic acid via the catalytic oxidation of toluene with oxygen is also highly atom-economical, producing only water as a byproduct. alfa-chemistry.comiaea.org Waste minimization protocols focus on maximizing reaction yield and selectivity to approach this theoretical value, avoiding side reactions that lower the atom economy in practice.

Utilization of Safer Solvents and Reagents for Chloromethylation Reactions

Traditional chloromethylation reactions have often employed hazardous materials. A significant concern is the potential in-situ formation of the highly carcinogenic byproduct bis(chloromethyl) ether. damascusuniversity.edu.sy Furthermore, solvents like carbon tetrachloride, which have been used in related chlorination reactions, are toxic and environmentally harmful. google.com

Green chemistry encourages the replacement of such substances with safer alternatives:

Safer Solvents: Instead of chlorinated hydrocarbons, greener protocols may use acetic acid or aim for solvent-free conditions. dur.ac.uksciencemadness.org Some modern approaches utilize aqueous media in conjunction with phase-transfer catalysts, which eliminates the need for volatile organic solvents. researchgate.net

Safer Reagents: The classic Blanc chloromethylation uses formaldehyde and HCl. wikipedia.org While common, careful control is needed to prevent byproduct formation. Alternative, less hazardous chloromethylating agents and catalytic systems are sought. For instance, using N-chlorosuccinimide for chlorination steps can be an alternative to using gaseous chlorine. chemicalbook.com

Catalytic Approaches and Process Intensification in Synthesis

Catalysis is fundamental to green chemistry, as catalysts lower the activation energy of reactions, allowing them to proceed under milder conditions and often with greater selectivity, reducing energy consumption and unwanted byproducts.

Chloromethylation Catalysis: The Blanc-Quelet reaction is typically catalyzed by a Lewis acid, with zinc chloride (ZnCl₂) being the most common. wikipedia.orgwikipedia.orgdur.ac.uk However, other catalysts such as aluminum chloride and tin(IV) chloride have also been used. dur.ac.uk For highly activated aromatic rings, a catalyst may not be necessary. dur.ac.uk The development of recyclable catalysts, such as polymer-supported or phase-transfer catalysts like PEG-800, represents a significant green advancement, simplifying product purification and reducing waste. researchgate.net

Oxidation Catalysis: In the synthesis of the benzoic acid moiety from a toluene precursor, catalytic oxidation is a prime example of process intensification. Using catalysts like cobalt acetate (B1210297) or vanadium-based compounds (VOTPP) allows the use of air as the oxidant under milder conditions than non-catalytic routes. globallcadataaccess.orgiaea.org Heterogeneous catalysts, such as platinum supported on zeolites, offer the additional advantages of easy separation and recycling. mdpi.com

Flow Chemistry Applications for Enhanced Reaction Control

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for safety and efficiency, particularly for hazardous reactions like chloromethylation.

Key benefits of applying flow chemistry include:

Enhanced Safety: By maintaining only a small volume of the reaction mixture at any point in time, the risks associated with exothermic events or the accumulation of hazardous intermediates like bis(chloromethyl) ether are greatly minimized.

Precise Reaction Control: Flow reactors allow for superior control over parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields.

Improved Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors ensures efficient mixing and heat exchange, preventing the formation of hot spots that can lead to side reactions.

While a specific flow synthesis for this compound is not prominently documented, the principles have been successfully applied to the synthesis of other complex organic molecules and are highly applicable to improving the safety and efficiency of its synthesis. mdpi.com

Reactivity and Reaction Mechanisms of 2 Chloromethyl 5 Methoxybenzoic Acid

Reactivity of the Chloromethyl Group

The chloromethyl group attached to the benzene (B151609) ring classifies the molecule as a benzylic halide. This structural feature is the primary site for a variety of transformations due to the lability of the carbon-chlorine bond, which is influenced by the adjacent aromatic system.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Benzylic halides like 2-(chloromethyl)-5-methoxybenzoic acid are highly susceptible to nucleophilic substitution reactions. ucalgary.ca The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, with the predominant mechanism being dependent on factors such as the strength of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. quora.comyoutube.comstackexchange.com

SN1 Pathway: The SN1 mechanism involves a two-step process initiated by the slow, rate-determining departure of the chloride ion to form a benzylic carbocation intermediate. This carbocation is significantly stabilized by resonance, as the positive charge is delocalized over the adjacent benzene ring. ucalgary.caquora.com The presence of the electron-donating methoxy (B1213986) group at the para-position relative to the developing carbocation would further stabilize this intermediate, enhancing the favorability of the SN1 pathway. The reaction is completed by the rapid attack of a nucleophile on the carbocation. Weak nucleophiles and polar protic solvents favor the SN1 mechanism. stackexchange.com

SN2 Pathway: Despite being a primary halide, which typically favors SN2 reactions, benzylic systems can also readily undergo this pathway. ucalgary.cayoutube.com The SN2 mechanism is a single-step, concerted process where a strong nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. quora.com Although the benzene ring introduces some steric hindrance compared to a simple methyl halide, the transition state is stabilized by the delocalization of pi electrons from the ring. quora.com Strong nucleophiles and polar aprotic solvents typically promote the SN2 reaction. For this compound, the competition between SN1 and SN2 pathways is a key feature of its reactivity. quora.comyoutube.com

| Parameter | SN1 Pathway | SN2 Pathway |

| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) |

| Rate Determining Step | Formation of benzylic carbocation | Nucleophilic attack |

| Favored By | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

| Intermediate Stability | High (Resonance stabilized carbocation) | Stabilized transition state |

Elimination Reactions Leading to Olefinic Species

Benzylic halides can undergo elimination reactions, typically dehydrohalogenation, to yield conjugated alkenes. ucalgary.ca These reactions can proceed via E1 or E2 mechanisms, often competing with substitution reactions.

E2 Mechanism: This pathway is favored by strong, bulky bases. The base abstracts a proton from the carbon adjacent to the chloromethyl group (the benzylic carbon), while the chloride ion is simultaneously eliminated. The stability of the resulting conjugated double bond with the aromatic ring is a significant driving force for this reaction. ucalgary.ca

E1 Mechanism: This pathway proceeds through the same resonance-stabilized benzylic carbocation intermediate as the SN1 reaction. Following the formation of the carbocation, a weak base can abstract a proton from an adjacent position to form the double bond. E1 reactions often occur alongside SN1 reactions, especially under conditions with weak bases and heat. ucalgary.ca

In some cases, particularly with more sterically hindered benzylic halides, elimination can become the major reaction pathway over substitution. acs.orgacs.org

Radical Reactions Involving the Chloromethyl Moiety

The benzylic C-H bonds of the chloromethyl group are relatively weak and susceptible to homolytic cleavage, making them reactive sites for free radical reactions. These reactions are typically initiated by heat or ultraviolet (UV) light. docbrown.info For instance, in the presence of a radical initiator, further chlorination can occur, leading to the formation of (dichloromethyl) and (trichloromethyl) derivatives. docbrown.info The mechanism involves a chain reaction:

Initiation: Generation of chlorine radicals from Cl2 using UV light.

Propagation: A chlorine radical abstracts a hydrogen atom from the chloromethyl group, forming a resonance-stabilized benzylic radical and HCl. This benzylic radical then reacts with another molecule of Cl2 to form the dichlorinated product and a new chlorine radical.

Termination: Combination of any two radical species.

The benzylic position is particularly prone to radical formation because the resulting radical is stabilized by resonance with the aromatic ring, similar to the stabilization of the benzylic carbocation. pressbooks.pub Photocatalytic methods can also be employed to generate benzylic radicals from benzylic halides for subsequent coupling reactions. nih.gov

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that undergoes a range of characteristic reactions.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. tcu.eduresearchgate.net This is a reversible equilibrium process known as Fischer esterification. The mechanism involves the initial protonation of the carbonyl oxygen by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester. tcu.edu To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed, for instance by azeotropic distillation. tcu.edugoogle.com Various catalysts, including solid acid catalysts like zirconium/titanium oxides, can also be employed to facilitate this transformation. mdpi.com

Amidation: Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. This reaction typically requires higher temperatures or the use of coupling agents to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating the nucleophilic attack by the amine. Direct thermal condensation is possible but often inefficient.

Decarboxylation Pathways and Mechanisms

The removal of the carboxyl group as carbon dioxide (CO2) is known as decarboxylation. For aromatic carboxylic acids like this compound, this reaction usually requires harsh conditions, such as high temperatures, and is often facilitated by a catalyst. wikipedia.org

The mechanism of decarboxylation can be influenced by the substituents on the aromatic ring. While electron-withdrawing groups can stabilize the carbanion intermediate formed upon CO2 loss in some mechanisms, the decarboxylation of many benzoic acid derivatives is thought to proceed via an electrophilic substitution mechanism (SEAr), where a proton replaces the carboxyl group. nist.gov This is generally favored by electron-releasing substituents. However, studies have shown that ortho-substituents can promote decarboxylation due to steric effects. nih.gov

A common method for decarboxylation involves heating the benzoic acid in a high-boiling solvent like quinoline, often in the presence of copper or its salts. wikipedia.orgnist.gov The copper is believed to mediate the process, possibly through the formation of a copper benzoate (B1203000) salt. Another pathway involves oxidative decarboxylation, where the benzoic acid is converted to a phenol (B47542). For example, heating in the presence of oxygen and copper(II) salts can lead to the formation of the corresponding phenol and CO2. wikipedia.org Radical decarboxylation pathways, often initiated by photoredox catalysis, have also been developed, providing milder conditions for this transformation. nih.gov

| Reaction | Reagents/Conditions | Product Type | Notes |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Reversible equilibrium reaction. tcu.edu |

| Amidation | Amine, Heat or Coupling Agent | Amide | Often requires activation of the carboxylic acid. |

| Decarboxylation | Heat, Quinoline, Copper salts | Arene (Benzene derivative) | Requires harsh conditions. wikipedia.org |

| Oxidative Decarboxylation | O₂, Copper(II) salts, Heat | Phenol | Replaces COOH with OH. wikipedia.org |

Acyl Halide Formation and Subsequent Reactions

The carboxylic acid moiety of this compound can be readily converted into a more reactive acyl halide, specifically an acyl chloride. This transformation is a cornerstone of carboxylic acid chemistry, enabling subsequent reactions that are not feasible with the less reactive acid itself.

The conversion is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides like phosphorus pentachloride (PCl₅). Of these, thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. For thionyl chloride, the carboxylic acid's hydroxyl group attacks the sulfur atom, and following a series of steps, a chlorosulfite intermediate is formed. This intermediate is highly reactive, and the chloride ion generated in the process attacks the carbonyl carbon, leading to the displacement of the chlorosulfite group and formation of the acyl chloride. A key consideration for this specific molecule is chemoselectivity; the reaction conditions must be mild enough to avoid unwanted reactions at the benzylic chloride (chloromethyl) position. Standard conditions for acyl chloride synthesis are generally compatible with the benzylic chloride group.

Once formed, 2-(chloromethyl)-5-methoxybenzoyl chloride is a versatile intermediate. As an acyl halide, it is highly susceptible to nucleophilic attack and can be used to synthesize a range of other carboxylic acid derivatives. For example, it reacts readily with:

Water (Hydrolysis): to regenerate the parent carboxylic acid.

Alcohols (Alcoholysis): to form esters.

Ammonia (B1221849) and Amines (Aminolysis): to produce amides.

Carboxylates: to yield acid anhydrides.

These subsequent reactions also follow a nucleophilic acyl substitution pathway, where the nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.

| Reagent | Product from Acyl Chloride | Reaction Type |

| Water (H₂O) | Carboxylic Acid | Hydrolysis |

| Alcohol (R'-OH) | Ester | Alcoholysis |

| Ammonia (NH₃) | Primary Amide | Aminolysis |

| Primary Amine (R'-NH₂) | Secondary Amide | Aminolysis |

| Secondary Amine (R'₂NH) | Tertiary Amide | Aminolysis |

This interactive table summarizes the common subsequent reactions of the acyl chloride derivative.

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

Further functionalization of the benzene ring of this compound can be achieved through electrophilic aromatic substitution (EAS). In this class of reactions, an electrophile attacks the electron-rich aromatic ring, replacing one of the ring's hydrogen atoms. The rate and position (regioselectivity) of this attack are profoundly influenced by the substituents already present on the ring.

The mechanism involves a two-step process:

Attack of the electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Loss of a proton (H⁺) from the arenium ion to restore the aromaticity of the ring, yielding the substitution product.

Directing Effects of Methoxy and Carboxylic Acid Substituents

The regiochemical outcome of an EAS reaction on this compound is determined by the cumulative directing effects of the chloromethyl, methoxy, and carboxylic acid groups.

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director. Its electron-withdrawing nature, through both inductive (-I) and resonance (-M) effects, reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. It directs incoming electrophiles to the positions meta to itself (C3 and C5).

Methoxy Group (-OCH₃): This group is strongly activating and an ortho, para-director. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its non-bonding electrons can be donated to the ring via a powerful resonance effect (+R). This resonance effect dominates, increasing the electron density of the ring, particularly at the ortho and para positions (C2, C4, C6 relative to the methoxy group), thereby activating them for electrophilic attack.

Chloromethyl Group (-CH₂Cl): This group is considered weakly deactivating and an ortho, para-director. The electronegative chlorine atom withdraws electron density inductively. However, like other alkyl groups, it directs incoming electrophiles to the ortho and para positions.

| Substituent | Position on Ring | Electronic Effect | Ring Activity | Directing Effect |

| -COOH | C1 | -I, -M | Deactivating | meta |

| -CH₂Cl | C2 | -I | Weakly Deactivating | ortho, para |

| -OCH₃ | C5 | -I, +R (+R >> -I) | Activating | ortho, para |

This interactive table outlines the electronic effects and directing properties of the substituents on the aromatic ring.

Regioselectivity Considerations in Further Functionalization

When multiple substituents are present, the regioselectivity of EAS is generally controlled by the most powerful activating group. In this molecule, the methoxy group is the strongest activator.

The directing effects of the substituents are as follows:

-COOH at C1: directs to C3, C5.

-CH₂Cl at C2: directs to C4, C6.

-OCH₃ at C5: directs to C2, C4, C6.

The positions activated by the powerful methoxy group are C4 and C6 (position C2 is already substituted). The carboxylic acid group deactivates its ortho positions (C2, C6) and its para position (C4). The chloromethyl group directs to C4 and C6.

Considering these combined influences, the most likely positions for electrophilic attack are C4 and C6, as they are both activated by the dominant methoxy group and the chloromethyl group. Between these two, the C4 position is generally favored. Substitution at C6 would be sterically hindered by the adjacent, bulky carboxylic acid group at C1. Therefore, electrophilic substitution on this compound is predicted to yield predominantly the C4-substituted product.

Influence of Methoxy Group on Aromatic Ring Reactivity

The methoxy group plays a pivotal role in the reactivity of the aromatic ring. As a strong electron-donating group via resonance (+

Derivatization Strategies and Analogue Synthesis

Synthesis of Ester and Amide Derivatives of 2-(Chloromethyl)-5-methoxybenzoic acid

The carboxylic acid moiety of this compound is a prime site for derivatization into esters and amides. These reactions are fundamental in medicinal chemistry and materials science for modifying a compound's solubility, stability, and biological interactions.

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive acyl chloride followed by treatment with an alcohol. For instance, a common industrial process involves the esterification of a substituted benzoic acid with an alcohol like methanol (B129727) in the presence of a catalyst such as sulfuric acid. google.com This approach can be applied to produce a variety of alkyl or aryl esters of this compound.

Amidation: Amide derivatives are generally prepared by first activating the carboxylic acid, most commonly by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 2-(chloromethyl)-5-methoxybenzoyl chloride can then be treated with a primary or secondary amine to yield the corresponding amide. This two-step sequence is efficient and broadly applicable. A related process for a different methoxybenzoic acid involves reacting the methyl ester with ammonia (B1221849) to form the amide. google.com The synthesis of amide derivatives from various carboxylic acids is a well-established strategy for creating compounds with potential anticancer activity. nih.gov

Table 1: Representative Ester and Amide Derivatives

| Derivative Type | General Structure | Reactant (R-OH or R₁R₂NH) | Potential Application |

|---|---|---|---|

| Methyl Ester | Methanol (CH₃OH) | Intermediate for further synthesis | |

| Ethyl Ester | Ethanol (CH₃CH₂OH) | Pro-drug development | |

| Benzylamide | Benzylamine (C₆H₅CH₂NH₂) | Bioactive molecule synthesis | |

| Piperidinyl Amide | Piperidine (C₅H₁₁N) | Chemical probe design |

Functionalization at the Chloromethyl Position: Ether, Amine, and Thiol Derivatives

The chloromethyl group (-CH₂Cl) at the 2-position is a potent electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including ethers, amines, and thiols, by reacting the parent compound with appropriate nucleophiles.

Ether Synthesis: O-alkylation can be achieved by reacting this compound with an alcohol or a phenol (B47542) in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide ion that displaces the chloride. This method is used to form a variety of ether linkages. nih.gov

Amine Synthesis: N-alkylation occurs when the chloromethyl group reacts with primary or secondary amines. These reactions often proceed readily, sometimes with gentle heating, to yield secondary or tertiary benzylic amines, respectively. lp.edu.ua This reaction is a straightforward way to introduce nitrogen-containing moieties.

Thiol Synthesis: S-alkylation with a thiol (R-SH) or thiophenol is an efficient method for forming thioether (sulfide) derivatives. These reactions are often carried out under mild conditions, for example, using a weak base like sodium bicarbonate in a suitable solvent at room temperature. lp.edu.ua

Table 2: Derivatives from Chloromethyl Functionalization

| Derivative Type | Nucleophile | Resulting Functional Group | Example Product Structure |

|---|---|---|---|

| Ether | Phenol (C₆H₅OH) | -CH₂-O-Ph | |

| Amine | Benzylamine (C₆H₅CH₂NH₂) | -CH₂-NH-CH₂Ph | |

| Thioether (Sulfide) | 4-Chlorothiophenol (ClC₆H₄SH) | -CH₂-S-C₆H₄Cl |

Modification of the Methoxy (B1213986) Group: Demethylation and Alkylation Strategies

The methoxy group (-OCH₃) on the aromatic ring can also be a target for modification. While generally stable, it can be cleaved to reveal a phenolic hydroxyl group, which can then be used for further functionalization.

Demethylation: The conversion of the methoxy group to a hydroxyl group is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). This reaction yields 2-(chloromethyl)-5-hydroxybenzoic acid, a key intermediate that opens up new synthetic possibilities. The resulting phenol, 2-hydroxy-5-methoxybenzoic acid, is a known compound. scbt.com

Alkylation: Once the hydroxyl group is exposed, it can be re-alkylated using various alkyl halides (R-X) in the presence of a base (e.g., K₂CO₃, NaH). This O-alkylation reaction allows for the introduction of a wide range of ether functionalities, from simple alkyl chains to more complex moieties, providing a route to analogues that are not accessible through direct synthesis. The choice of base and reaction conditions can be controlled to achieve high yields. nih.gov

Table 3: Methoxy Group Modification Pathway

| Step | Reaction | Product Name | Key Reagent |

|---|---|---|---|

| 1. Demethylation | -OCH₃ → -OH | 2-(Chloromethyl)-5-hydroxybenzoic acid | BBr₃ or HBr |

| 2. Alkylation | -OH → -OR | 2-(Chloromethyl)-5-alkoxybenzoic acid | Alkyl Halide (e.g., Ethyl Iodide) + Base |

Synthesis of Polyfunctionalized Aromatic Compounds Utilizing this compound as a Building Block

The distinct reactivity of the functional groups on this compound makes it an excellent building block for constructing larger, polyfunctionalized aromatic systems and polycyclic compounds. Synthetic strategies can be designed to sequentially or orthogonally modify the different positions. For example, the synthesis of complex methoxy-substituted dibenzofluorene (B14450075) derivatives has been achieved starting from simpler aromatic precursors through steps like alkylation, cyclodehydration, and aromatization in a one-pot operation. nih.gov

A potential synthetic route could involve a Suzuki or Sonogashira coupling reaction at the aromatic ring (after conversion of the chloromethyl group or introduction of a halo-substituent), followed by transformation of the carboxylic acid into an amide, and finally, nucleophilic displacement of the chloromethyl group to introduce a third point of diversity. This modular approach allows for the systematic assembly of complex molecular architectures with precisely controlled functionality.

Ring Modification and Heterocycle Annulation Studies

The strategic placement of functional groups on the this compound scaffold makes it a promising precursor for synthesizing fused heterocyclic systems. Annulation, the process of building a new ring onto an existing one, can be achieved by designing intramolecular reactions that engage the existing functional groups or their derivatives.

Research has shown that substituted benzoic acids can serve as starting materials for a variety of heterocycles. For example, terephthalic acid derivatives can be converted into precursors for 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) heterocycles. sciforum.net A similar strategy could be envisioned where the carboxylic acid of the title compound is converted to a hydrazide and then cyclized.

Furthermore, transition metal-catalyzed reactions provide powerful tools for annulation. researchgate.net By first modifying the chloromethyl group to introduce a strategically placed alkyne or alkene, an intramolecular cyclization could be triggered to form fused ring systems like dihydroisoquinolinones or isobenzofurans. Patents have described processes for producing 2-substituted-3,4-fused heterocyclic benzoic acids, highlighting the industrial interest in such scaffolds. googleapis.com

Table 4: Potential Heterocyclic Systems via Annulation

| Target Heterocycle | Potential Synthetic Strategy | Key Intermediate |

|---|---|---|

| Phthalazinone | Reaction of the acid with hydrazine (B178648) after modification of the chloromethyl group. | 2-(Aminomethyl)-5-methoxybenzoic acid derivative |

| Isobenzofuranone (Phthalide) | Intramolecular cyclization via reduction of the carboxylic acid and displacement. | 2-(Hydroxymethyl)-5-methoxybenzoyl derivative |

| Fused Triazole | Conversion of the carboxylic acid to a thiosemicarbazide (B42300) followed by cyclization. sciforum.net | 4-(2-carbamothioylhydrazine-1-carbonyl) derivative |

| Fused Pyranone | Intramolecular condensation involving a β-keto ester attached at the 2-position. | 2-(Acetoacetylmethyl)-5-methoxybenzoic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise arrangement of atoms and their electronic environments within this compound can be determined.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the chloromethyl group, the methoxy group, and the carboxylic acid proton. The aromatic region would show a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring. The proton on C6 would likely appear as a doublet, coupled to the proton on C4. The proton on C4 would be a doublet of doublets, coupled to the protons at C3 and C6. The proton at C3 would present as a doublet, coupled to the proton at C4. The chloromethyl protons would give rise to a sharp singlet, typically in the range of 4.5-5.0 ppm. The methoxy protons would also appear as a singlet, generally around 3.8-4.0 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically >165 ppm). The aromatic carbons would have chemical shifts in the range of 110-160 ppm, with the carbon attached to the methoxy group being the most shielded among the oxygen-bearing carbons. The carbon of the chloromethyl group would be found around 40-45 ppm, while the methoxy carbon would resonate at approximately 55-60 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| COOH | >10 (broad singlet) | >165 |

| Ar-H3 | ~7.0-7.2 (doublet) | ~115-120 |

| Ar-H4 | ~7.3-7.5 (doublet of doublets) | ~125-130 |

| Ar-H6 | ~7.8-8.0 (doublet) | ~118-122 |

| CH₂Cl | ~4.5-5.0 (singlet) | ~40-45 |

| OCH₃ | ~3.8-4.0 (singlet) | ~55-60 |

| Ar-C1 | - | ~130-135 |

| Ar-C2 | - | ~135-140 |

| Ar-C5 | - | ~155-160 |

Note: These are predicted values based on structure-property relationships and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H3 with H4, and H4 with H6), confirming their positions on the benzene ring. The absence of correlations to the chloromethyl and methoxy protons would affirm they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This would allow for the definitive assignment of the protonated aromatic carbons by correlating the signals of H3, H4, and H6 to their respective carbon signals (C3, C4, and C6). It would also link the chloromethyl proton signal to the CH₂Cl carbon signal and the methoxy proton signal to the OCH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

The chloromethyl protons (CH₂Cl) showing correlations to the aromatic carbons C1, C2, and C3.

The methoxy protons (OCH₃) correlating to the aromatic carbon C5.

The aromatic proton H6 showing a correlation to the carbonyl carbon (COOH).

The aromatic proton H4 correlating to C2 and C6.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Characteristic Vibrational Modes of Carboxylic Acid, Chloromethyl, and Methoxy Groups

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its functional groups.

Carboxylic Acid Group: This group gives rise to several strong and easily identifiable bands. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ in the IR spectrum. The C=O (carbonyl) stretching vibration will produce a very strong, sharp absorption band, typically between 1680-1710 cm⁻¹ for an aromatic carboxylic acid. C-O stretching and O-H bending vibrations are also expected in the fingerprint region (1440-1395 cm⁻¹ and 950-910 cm⁻¹).

Chloromethyl Group: The C-H stretching vibrations of the methylene (B1212753) group will appear in the 2950-2850 cm⁻¹ region. A characteristic C-Cl stretching vibration is expected in the lower frequency region of the IR spectrum, typically between 800-600 cm⁻¹. The CH₂ scissoring vibration usually occurs around 1465 cm⁻¹.

Methoxy Group: The C-H stretching of the methyl group is anticipated around 2950-2850 cm⁻¹. More diagnostically, the asymmetric and symmetric C-O-C stretching vibrations of the aryl-alkyl ether linkage will produce strong bands in the IR spectrum, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium to Weak |

| Chloromethyl | C-H stretch | 2950-2850 | Medium |

| Chloromethyl | C-Cl stretch | 800-600 | Medium to Strong |

| Methoxy | C-H stretch | 2950-2850 | Medium |

| Methoxy | C-O-C stretch | 1250 & 1040 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural clues based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. For this compound (C₉H₉ClO₃), the exact mass would be calculated. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The experimentally determined exact mass from HRMS would be compared to the theoretical exact mass, and a match within a few parts per million (ppm) would provide strong evidence for the proposed elemental formula.

The fragmentation pattern in a standard electron ionization (EI) mass spectrum would also offer structural information. Common fragmentation pathways would likely involve the loss of the chloromethyl radical (•CH₂Cl), the chlorine radical (•Cl), the methoxy radical (•OCH₃), and the carboxylic acid group or parts of it (e.g., loss of H₂O or COOH). The observation of fragment ions corresponding to these losses would further support the elucidated structure.

Analysis of this compound: A Review of Advanced Spectroscopic and Crystallographic Data

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in various fields of chemical synthesis. The structural elucidation of this compound is crucial for understanding its reactivity, properties, and potential interactions. Advanced analytical techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy and X-ray crystallography provide invaluable insights into its electronic and solid-state structure. This article focuses on the application of these sophisticated methods for the detailed characterization of this compound.

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The precise arrangement of atoms and electronic distribution within 2-(Chloromethyl)-5-methoxybenzoic acid can be determined using a combination of spectroscopic and crystallographic methods. These techniques offer a comprehensive understanding of the molecule's structural features.

A comprehensive search of crystallographic databases and the scientific literature did not yield any specific X-ray diffraction data for single crystals of this compound. While the crystal structures of numerous other substituted benzoic acids have been determined and analyzed, providing general insights into the packing and intermolecular interactions of this class of compounds, the precise solid-state structure of this compound remains uncharacterized. researchgate.netucl.ac.ukrsc.orgmdpi.com

Analytical Methodologies for Purity and Quantification in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like 2-(Chloromethyl)-5-methoxybenzoic acid. It is widely used for separating the main compound from its impurities, allowing for accurate purity assessment and quantification. ajrconline.orgpensoft.net

Method Development for Reversed-Phase and Normal-Phase HPLC

The choice between reversed-phase and normal-phase HPLC is dictated by the polarity of the analyte and the desired separation selectivity.

Reversed-Phase (RP) HPLC: This is the most common mode used for analyzing acidic compounds like this compound. pharmaknowledgeforum.comwikipedia.org In RP-HPLC, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). wikipedia.org Hydrophobic molecules are retained longer on the column. wikipedia.org For acidic compounds, the pH of the mobile phase is a critical parameter. mtc-usa.com To ensure good retention and sharp peak shapes, the mobile phase pH is usually kept acidic (less than 4) to suppress the ionization of the carboxylic acid group, making the molecule less polar. pharmaknowledgeforum.commtc-usa.com This allows it to interact more strongly with the nonpolar stationary phase. mtc-usa.com Phosphate or acetate (B1210297) buffers are commonly used to control the pH. pharmaknowledgeforum.com

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica, or phases with cyano or amino groups) is paired with a nonpolar mobile phase (100% organic). libretexts.orgwikipedia.orgwaters.com In classical NP-HPLC, polar analytes bind strongly to the polar stationary phase. waters.com The least polar compounds elute first. wikipedia.org While less common for this type of analyte, a variation known as aqueous normal-phase chromatography (ANP) can be employed. ANP uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water, which modulates the retention of polar compounds. wikipedia.org

A typical starting point for method development in RP-HPLC is presented in the table below.

| Parameter | Typical Condition | Purpose |

| Column | C18 or C8, 150 x 4.6 mm, 5 µm | Provides nonpolar stationary phase for retention. pharmaknowledgeforum.comnih.gov |

| Mobile Phase | Acetonitrile/Methanol and Water (with buffer) | Polar mobile phase to elute the compound. wikipedia.orgsielc.com |

| Buffer | Phosphate or Acetate Buffer (pH 2.5-4.0) | Suppresses ionization of the carboxylic acid for better retention and peak shape. pharmaknowledgeforum.commtc-usa.com |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient elution changes the composition to optimize separation of complex mixtures. libretexts.org |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. pensoft.net |

| Column Temperature | 30 °C | Controls viscosity and improves reproducibility. pensoft.net |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. pensoft.net |

Detection Strategies (UV, PDA, ELSD)

The choice of detector is crucial for sensitivity and selectivity.

Ultraviolet (UV) Detector: A UV detector is a common and robust choice for aromatic compounds like this compound, which possess a chromophore (the benzene (B151609) ring) that absorbs UV light. libretexts.orgshimadzu.com Analysis is typically performed by monitoring absorbance at one or two specific wavelengths, often around 254 nm for benzene derivatives. libretexts.orgthermofisher.com

Photodiode Array (PDA) Detector: A PDA detector, also known as a Diode Array Detector (DAD), offers a significant advantage over a standard UV detector by acquiring the entire UV-Vis spectrum (e.g., 190-900 nm) for every point in the chromatogram. shimadzu.com This provides several benefits:

Confirmation of Identity: The spectral profile can help confirm the identity of a peak. shimadzu.com

Peak Purity Analysis: Software can compare spectra across a single peak to check for co-eluting impurities. shimadzu.com

Method Development: It allows for the determination of the optimal detection wavelength for all components in a mixture. researchgate.net

Evaporative Light Scattering Detector (ELSD): The ELSD is a universal detector that does not rely on the optical properties of the analyte. quercus.be It works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the remaining non-volatile analyte particles. quercus.be This makes it particularly useful for detecting impurities that lack a UV chromophore. quercus.belabmanager.com While UV/PDA detectors are generally sufficient for an aromatic acid, an ELSD can be a valuable complementary detector for comprehensive impurity profiling, ensuring that non-UV-active impurities are not missed. quercus.be It is compatible with gradient elution, a major advantage over refractive index detectors. quercus.be

| Detector | Principle | Advantages for this compound | Limitations |

| UV | Measures absorbance at specific wavelengths. shimadzu.com | Robust, cost-effective, good sensitivity for aromatic compounds. | Only detects chromophoric compounds; provides limited structural information. |

| PDA/DAD | Acquires full UV-Vis spectra simultaneously. shimadzu.com | Provides spectral information for peak identification and purity assessment. shimadzu.com | Only detects chromophoric compounds. |

| ELSD | Detects light scattered by non-volatile analyte particles after mobile phase evaporation. quercus.bethermofisher.com | Universal detection for non-volatile compounds, including those without chromophores; compatible with gradient elution. quercus.belabmanager.com | Analyte must be less volatile than the mobile phase; response can be non-linear. quercus.bethermofisher.com |

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chromatographyonline.com Since this compound has low volatility due to its carboxylic acid group, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert it into a more volatile and thermally stable form. sigmaaldrich.com

Derivatization: The most common derivatization technique for carboxylic acids is silylation. sigmaaldrich.com This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, which reduces the compound's polarity and increases its volatility. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. sigmaaldrich.com Alkylation, which converts the acid to an ester, is another viable derivatization strategy. gcms.cz

Impurity Profiling: GC, especially when coupled with a high-resolution capillary column, provides excellent separation efficiency, making it ideal for impurity profiling. thermofisher.com It can detect and quantify volatile or semi-volatile impurities that may be present in the starting materials or formed during the synthesis of this compound. thermofisher.comijsdr.org The high resolution allows for the separation of closely related isomers or byproducts. nih.gov

Titrimetric Methods for Carboxylic Acid Content Determination

Titrimetry, specifically acid-base titration, is a classical and highly accurate method for determining the total carboxylic acid content and the equivalent weight of the purified compound. mnstate.edumit.edu

The procedure involves accurately weighing a sample of this compound and dissolving it in a suitable solvent, often an alcohol-water mixture. mnstate.edu A standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is then used as the titrant. mit.eduresearchgate.net The titration is monitored until the equivalence point is reached, where the moles of the base are stoichiometrically equal to the moles of the acid. mnstate.edu This endpoint can be detected using a colorimetric indicator like phenolphthalein, which changes color at the appropriate pH, or by using a pH meter to perform a potentiometric titration, which provides a more precise determination of the endpoint. mit.eduresearchgate.net

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and rapid method for the quantitative analysis of this compound in solution, provided it is free from interfering substances that also absorb light in the same region. nih.gov

The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The aromatic ring in this compound results in characteristic UV absorption. libretexts.org Benzene itself shows absorption bands around 204 nm and 255 nm, and these can shift depending on the substituents on the ring. youtube.com To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While useful for simple solutions, this method lacks the specificity of chromatographic techniques and is susceptible to interference from other UV-absorbing impurities. nih.gov

Chromatographic-Mass Spectrometric Coupling Techniques (GC-MS, LC-MS/MS) for Comprehensive Analysis

Coupling chromatographic separation with mass spectrometry detection provides a powerful tool for both the identification and quantification of this compound and its impurities. ajrconline.orgijsdr.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high-resolution separation of GC with the sensitive and selective detection of MS. chromatographyonline.com After separation of the derivatized analytes on the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting fragmentation pattern is a unique "fingerprint" that can be used to identify the compound by comparing it to spectral libraries. researchgate.net For carboxylic acids, characteristic fragments often include the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.orgmiamioh.edu The molecular ion peak for benzoic acid itself is at m/z 122, with major fragments at m/z 105 (loss of •OH) and m/z 77 (loss of •COOH). docbrown.info Similar fragmentation would be expected for its derivatives. Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits for specific impurities. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the premier analytical technique for the definitive identification and quantification of compounds in complex mixtures. It directly couples the separation power of HPLC with the specificity of tandem mass spectrometry. ijsdr.org Analytes eluting from the LC column are ionized, typically using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ijsdr.org The precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM), is highly specific and sensitive, allowing for accurate quantification even at trace levels. For a substituted benzoic acid, a common fragmentation pathway in negative ion mode is the loss of carbon dioxide (44 amu) from the deprotonated molecular ion [M-H]⁻. researchgate.netresearchgate.net

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor in the Synthesis of Quinazolinones and Related Heterocycles

A review of published scientific literature does not reveal specific examples of 2-(chloromethyl)-5-methoxybenzoic acid being directly used as a precursor for the synthesis of quinazolinones or related heterocyclic systems. The synthesis of the quinazolinone core typically involves the cyclization of anthranilic acid derivatives or other ortho-substituted anilines. canbipharm.comaaronchem.com

Theoretically, the functional groups of this compound could be chemically manipulated to form a suitable precursor for quinazolinone synthesis. For instance, the carboxylic acid could be converted to an amide, and the chloromethyl group could undergo reactions to introduce a nitrogen-containing moiety, eventually leading to a molecule that could undergo intramolecular cyclization. However, established and documented synthetic routes employing this specific starting material are not readily found in the current body of scientific research.

Building Block for Pharmaceutical Intermediates (non-clinical focus)

The primary documented role of this compound as a building block is in the synthesis of key pharmaceutical intermediates. While the acid itself is the initial component, a crucial synthetic step involves its esterification to its corresponding methyl ester, methyl 2-methoxy-5-(chloromethyl)benzoate. This ester is then used to produce methyl 2-methoxy-5-sulfamoylbenzoate. guidechem.comgoogle.comgoogle.compatsnap.com This sulfamoylbenzoate is a vital intermediate in the synthesis of the atypical antipsychotic drugs sulpiride (B1682569) and its levo-enantiomer, levosulpiride. guidechem.comajptonline.comnih.govmanusaktteva.comwikipedia.orgwikipedia.org

Sulpiride is a substituted benzamide (B126) that acts as a selective dopamine (B1211576) D2/D3 receptor antagonist and is used in the treatment of schizophrenia and depression. nih.govwikipedia.orgmedchemexpress.com Levosulpiride, the (S)-enantiomer, is also used for similar indications and for treating dyspepsia and vertigo. ajptonline.comwikipedia.org The synthesis of the intermediate involves the reaction of methyl 2-methoxy-5-(chloromethyl)benzoate with a source of sulfamoyl functionality, such as sodium aminosulfonate, in the presence of a catalyst. guidechem.comgoogle.com

The general synthesis of the key intermediate is detailed in the table below, based on findings from patent literature.

Table 1: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|---|---|---|

| Methyl 2-methoxy-5-(chloromethyl)benzoate | Sodium Aminosulfonate | Cuprous Bromide or Cuprous Chloride | Tetrahydrofuran (THF) | 45-65 °C | 8-16 hours | Methyl 2-methoxy-5-sulfamoylbenzoate | ~95-97% |

Data derived from patent literature describing a novel, efficient synthesis route. guidechem.comgoogle.comgoogle.compatsnap.com

Application in Agrochemical Intermediate Synthesis (non-clinical focus)

The same key intermediate derived from this compound, methyl 5-methoxy-2-sulfamoylbenzoate, also serves as a synthon for producing highly effective herbicidal compounds. nih.gov Specifically, it is a building block for agrochemicals belonging to the sulfonylurea class. nih.govresearchgate.netresearchgate.net

Sulfonylureas are a major class of herbicides that act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants and microbes. nih.gov This mode of action provides high efficacy and, due to the absence of this enzyme in mammals, low toxicity to non-target species. nih.gov The synthesis of sulfonylurea herbicides often involves the coupling of a sulfonamide component, such as the one derived from methyl 5-methoxy-2-sulfamoylbenzoate, with an isocyanate or a carbamate (B1207046) derivative. researchgate.netrsc.org

Utility in Materials Science and Polymer Chemistry as a Functional Monomer or Modifier

Currently, there is no specific information in the available scientific or patent literature that documents the application of this compound as a functional monomer or modifier in materials science or polymer chemistry.

From a chemical standpoint, its bifunctional nature—possessing both a carboxylic acid and a benzylic chloride—provides theoretical potential for such applications. The carboxylic acid group could participate in step-growth polymerization to form polyesters or polyamides. Simultaneously, the chloromethyl group could be used for post-polymerization modification or to initiate certain types of polymerization. However, no practical examples or research findings of such uses have been reported.

Synthesis of Specialty Chemicals and Reagents

The most significant application of this compound in the synthesis of specialty chemicals is its conversion to methyl 2-methoxy-5-sulfamoylbenzoate. guidechem.comchemicalbook.com As detailed in sections 8.2 and 8.3, this compound is not an end-product itself but a specialized intermediate with high value due to its role in the production of both pharmaceuticals and agrochemicals. guidechem.comnih.gov

The synthesis of this intermediate from the methyl ester of this compound represents a key chemical transformation that creates a more complex, functionalized molecule tailored for subsequent coupling reactions in multi-step synthetic pathways. guidechem.comgoogle.compatsnap.com The development of efficient, high-yield methods to produce this specialty reagent is the subject of multiple patents, highlighting its importance in the chemical industry. google.comgoogle.compatsnap.com

Future Directions in the Chemistry of this compound: An Exploration of Emerging Research

The bifunctional nature of this compound, possessing both a nucleophilically susceptible chloromethyl group and a versatile carboxylic acid moiety, positions it as a valuable building block in synthetic chemistry. While its current applications are established, the future of this compound lies in leveraging advanced synthetic and analytical methodologies to unlock its full potential. This article explores prospective research avenues that could define the next generation of its chemistry and applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Chloromethyl)-5-methoxybenzoic acid, and what catalysts are typically employed?

- Methodological Answer : The synthesis often involves multi-step functional group transformations. A typical route starts with benzoic acid derivatives, introducing the chloromethyl group via nucleophilic substitution. Catalysts such as palladium or nickel complexes (e.g., Pd(PPh₃)₄) are used in cross-coupling reactions, while solvents like dimethylformamide (DMF) or dichloromethane (DCM) facilitate reactivity. For example, the chloromethylation step may require reflux conditions with sodium hydroxide to optimize substitution efficiency . Purification via recrystallization or column chromatography ensures high purity .

Q. Which purification techniques are most effective for isolating this compound?

- Methodological Answer : Recrystallization using ethanol/water mixtures is effective for initial purification. For complex mixtures, silica-gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) separates the target compound from byproducts. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring purity (>95%) and confirming retention factors (Rf) during synthesis .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Monitor the chloromethyl proton signal at δ 4.5–5.0 ppm (¹H NMR) and the methoxy group at δ 3.8–4.0 ppm. In ¹³C NMR, the carbonyl carbon (C=O) appears near δ 170 ppm .

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should align with the molecular weight (e.g., 214.6 g/mol). Fragmentation patterns should confirm the chloromethyl and methoxy substituents .

- HPLC : Use a C18 column with UV detection at 254 nm to verify retention time consistency .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substitution reactions involving this compound?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, in nucleophilic substitutions, polar aprotic solvents (e.g., DMF) enhance reactivity at the chloromethyl group. Catalytic systems like Pd(0) promote coupling at electron-deficient positions. Temperature optimization (e.g., 60–80°C) minimizes side reactions, as shown in analogous syntheses of chloro-methoxybenzoic acid derivatives .

Q. What strategies resolve contradictions in mass spectrometry data for derivatives of this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- Isotopic Pattern Analysis : Confirm chlorine presence via M+2 peaks (3:1 ratio for Cl).

- Tandem MS (MS/MS) : Compare fragmentation pathways with computational predictions (e.g., m/z 179 for loss of COOH).

- Elemental Analysis : Verify C, H, N, and Cl percentages to rule out impurities .

Q. What mechanistic considerations explain the hydrolysis stability of the chloromethyl group under varying pH conditions?

- Methodological Answer : The chloromethyl group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions. In acidic media, protonation of the methoxy group reduces electron donation, accelerating hydrolysis. In contrast, neutral to mildly basic conditions (pH 7–9) stabilize the compound. Kinetic studies using HPLC can track degradation rates, with pseudo-first-order models quantifying half-lives .

Q. How can computational chemistry predict the reactivity of this compound in drug discovery?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electrophilicity at the chloromethyl site. Molecular docking studies evaluate interactions with biological targets (e.g., enzymes in inflammation pathways). ADMET predictions (e.g., SwissADME) estimate solubility and metabolic stability, guiding structural modifications for improved pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products